Head-to-Head Ligand Comparison: (S,S)-TsDPEN vs. PEG-Functionalized BsDPEN in Acetylferrocene Asymmetric Hydrogenation
In the asymmetric hydrogenation of acetylferrocene catalyzed by [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN delivers the S-product in 74% yield and 95% ee. Under identical conditions with the same Ru precatalyst, the specialized poly(ethylene glycol)-functionalized (S,S)-PEG-BsDPEN ligand improves performance to 94% yield and 98% ee, representing a +20 percentage-point yield increase and +3 percentage-point ee improvement relative to (S,S)-TsDPEN [1]. An achiral bulky phosphine combined with unsubstituted DPEN gives only 87% ee, while the original Noyori BINAP/DPEN system also yields 87% ee for this substrate [1].
| Evidence Dimension | Catalytic performance in acetylferrocene asymmetric hydrogenation |
|---|---|
| Target Compound Data | 74% yield, 95% ee |
| Comparator Or Baseline | (S,S)-PEG-BsDPEN: 94% yield, 98% ee; DPEN with bulky phosphine: 87% ee; BINAP/DPEN: 87% ee |
| Quantified Difference | 20 percentage-point yield deficit vs. PEG-BsDPEN; 8 percentage-point ee advantage over unmodified DPEN systems |
| Conditions | [RuCl₂(p-cymene)]₂ precatalyst, HCO₂H, H₂O, 28 °C, 15 h (PEG-BsDPEN) vs. 24 h (TsDPEN) |
Why This Matters
This data establishes (S,S)-TsDPEN as the appropriate baseline ligand for ferrocenyl ketone reduction when cost or synthetic accessibility precludes specialized PEG-functionalized ligands, while demonstrating superiority over unmodified DPEN systems.
- [1] Stephenson, G. R. Asymmetric Hydrogenation of Ferrocenyl Ketones. In Science of Synthesis Knowledge Updates; Thieme: Stuttgart, 2014; Vol. 1, pp 203–204. View Source
